molecular formula C7H8FNO B6154074 (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol CAS No. 2227696-68-4

(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B6154074
CAS No.: 2227696-68-4
M. Wt: 141.1
InChI Key:
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Description

(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with a fluorine atom at the 4-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoropyridine.

    Grignard Reaction: 4-fluoropyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding pyridylmagnesium bromide intermediate.

    Addition of Aldehyde: The intermediate is then treated with an aldehyde, such as acetaldehyde, under controlled conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to perform the Grignard reaction efficiently.

    Purification: Employing techniques such as distillation or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of (1S)-1-(4-fluoropyridin-2-yl)ethanone.

    Reduction: Formation of (1S)-1-(4-fluoropyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (1S)-1-(4-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (1S)-1-(4-iodopyridin-2-yl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

CAS No.

2227696-68-4

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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